Einecs 231-651-0
Overview
Description
. Sodium hypochlorite is an inorganic compound with the chemical formula NaOCl. It is commonly found in household bleach and is known for its strong oxidizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hypochlorite is typically produced by the reaction of chlorine gas with sodium hydroxide solution. The reaction can be represented as follows:
Cl2+2NaOH→NaOCl+NaCl+H2O
This reaction is usually carried out at low temperatures to prevent the decomposition of sodium hypochlorite.
Industrial Production Methods: In industrial settings, sodium hypochlorite is produced using a continuous process where chlorine gas is bubbled through a cold, dilute solution of sodium hydroxide. The concentration of sodium hypochlorite in the final product is typically around 12-15%. The process is carefully controlled to maintain the desired concentration and to minimize the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium hypochlorite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones.
Reduction: Sodium hypochlorite can be reduced to sodium chloride and water in the presence of reducing agents.
Substitution: Sodium hypochlorite can participate in substitution reactions, such as the chlorination of organic compounds.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Sodium chloride and water.
Substitution: Chlorinated organic compounds.
Scientific Research Applications
Sodium hypochlorite has a wide range of scientific research applications, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in laboratories for the disinfection of surfaces and equipment.
Medicine: Utilized in the preparation of disinfectants and antiseptics for medical use.
Industry: Applied in water treatment plants for the disinfection of drinking water and wastewater.
Mechanism of Action
Sodium hypochlorite exerts its effects primarily through its strong oxidizing properties. It reacts with various organic and inorganic substances, leading to the disruption of cellular structures and metabolic processes. In biological systems, sodium hypochlorite can oxidize essential cellular components, such as proteins and nucleic acids, resulting in cell death. This mechanism makes it an effective disinfectant and antimicrobial agent.
Comparison with Similar Compounds
Calcium Hypochlorite: Another strong oxidizing agent used for water treatment and disinfection. It is more stable than sodium hypochlorite and is often used in solid form.
Chlorine Dioxide: A powerful disinfectant and oxidizing agent used in water treatment and industrial processes. It is more effective than sodium hypochlorite in certain applications but is less stable and more difficult to handle.
Uniqueness of Sodium Hypochlorite: Sodium hypochlorite is unique due to its widespread availability, ease of use, and effectiveness as a disinfectant. It is commonly used in household and industrial applications, making it a versatile and essential chemical compound.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C8H8N2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(12)5-9-15-7-4-2-1-3-6(7)10(13)14/h11-13H,1-10H2;1-4,9H,5H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKBANTYLBSWKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227567 | |
Record name | N-((2-Nitrophenyl)thio)glycine, compound with N-dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7675-47-0 | |
Record name | Glycine, N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7675-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((2-Nitrophenyl)thio)glycine, compound with N-dicyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2-Nitrophenyl)thio)glycine, compound with N-dicyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(2-nitrophenyl)thio]glycine, compound with N-dicyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.